

Commercial availability and suppliers of 2-Chlorobutan-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorobutan-1-ol

Cat. No.: B2956455

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Technical Guide: 2-Chlorobutan-1-ol (CAS: 26106-95-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chlorobutan-1-ol**, a versatile chiral building block in organic synthesis. The document details its commercial availability, key suppliers, physical and chemical properties, and established synthesis methodologies.

Commercial Availability and Suppliers

2-Chlorobutan-1-ol is available from a select number of chemical suppliers, primarily catering to the research and development market. It is important to note that this compound exists as a racemic mixture and as individual enantiomers, (R)- and (S)-**2-Chlorobutan-1-ol**. Availability and pricing can vary between these forms.

Supplier	Product Name	CAS Number	Purity/Notes
Benchchem	2-Chlorobutan-1-ol	26106-95-6	Research chemical for laboratory use.[1]
Sigma-Aldrich (via Enamine)	2-chlorobutan-1-ol	26106-95-6	Purity: 95%[2]
LookChem	2-chloro-1-butanol	26106-95-6	Purity: 99% (from raw suppliers)[3]
PubChem Vendors	2-Chlorobutan-1-ol	26106-95-6	Various suppliers listed.
(S)-2-Chlorobutan-1-ol Suppliers	(2S)-2-Chlorobutan-1-ol	56536-49-3	Available from various research chemical suppliers.[4]
(R)-2-Chlorobutan-1-ol Suppliers	(2R)-2-chlorobutan-1-ol	Not specified	Available from various research chemical suppliers.[5]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Chlorobutan-1-ol** is presented below. These values are primarily computed data from reputable chemical databases.[6]

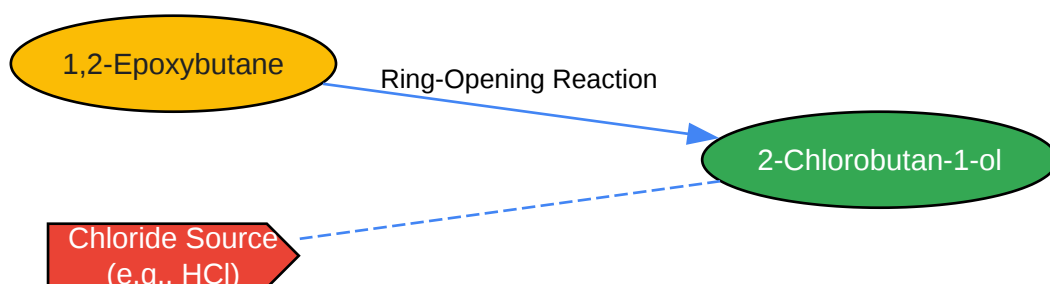
Property	Value
Molecular Formula	C ₄ H ₉ ClO
Molecular Weight	108.57 g/mol [6]
CAS Number	26106-95-6[6][7]
IUPAC Name	2-chlorobutan-1-ol[6]
Synonyms	(+/-)-2-Chlor-butan-1-ol, 2-chloro-1-butanol[7]
XLogP3	1.1[6]
Hydrogen Bond Donor Count	1[6]
Hydrogen Bond Acceptor Count	1[6]
Rotatable Bond Count	2[6]
Exact Mass	108.0341926 Da[6]
Monoisotopic Mass	108.0341926 Da[6]
Topological Polar Surface Area	20.2 Å ² [6]
Heavy Atom Count	6[6]

Synthesis of 2-Chlorobutan-1-ol

The synthesis of **2-Chlorobutan-1-ol** can be approached through several established routes in organic chemistry. The choice of method often depends on the desired stereochemistry and the available starting materials.

Ring-Opening of 1,2-Epoxybutane

A common and effective method for the synthesis of halohydrins is the ring-opening of epoxides. For **2-Chlorobutan-1-ol**, this involves the reaction of 1,2-epoxybutane with a chloride source.



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Synthesis of **2-Chlorobutan-1-ol** via Epoxide Ring-Opening.

Experimental Protocol: General Procedure for the Ring-Opening of 1,2-Epoxybutane

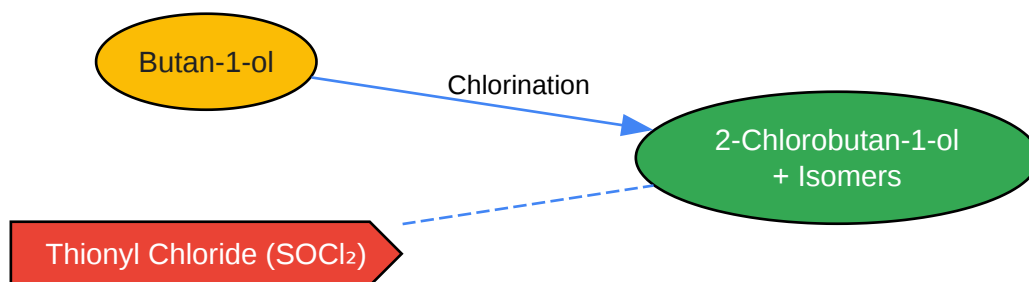
This is a generalized protocol and may require optimization for specific laboratory conditions.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,2-epoxybutane in a suitable inert solvent (e.g., diethyl ether, dichloromethane).
- **Reagent Addition:** Cool the solution in an ice bath (0 °C). Slowly add a stoichiometric amount of a chloride source, such as a solution of hydrochloric acid.
- **Reaction:** Allow the reaction to stir at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).
- **Workup:** Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
- **Purification:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure **2-Chlorobutan-1-ol**.

Chlorination of Butan-1-ol

Another potential synthetic route is the direct chlorination of butan-1-ol. This method may yield a mixture of chlorinated butanols, and the regioselectivity can be influenced by the choice of

chlorinating agent and reaction conditions. Thionyl chloride (SOCl_2) is a common reagent for this transformation.



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Chlorination of Butan-1-ol to produce **2-Chlorobutan-1-ol**.

Experimental Protocol: General Procedure for the Chlorination of Butan-1-ol

This is a generalized protocol and may require optimization to favor the desired isomer.

- **Reaction Setup:** In a fume hood, place butan-1-ol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
- **Reagent Addition:** Cool the flask in an ice bath. Slowly add thionyl chloride from the dropping funnel. The reaction is exothermic and will produce HCl and SO_2 gas.
- **Reaction:** After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a specified period. Monitor the reaction progress by GC-MS.
- **Workup:** Carefully quench the reaction by slowly adding it to ice water. Separate the organic layer.
- **Purification:** Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation. The resulting mixture of chlorinated butanols can be separated by fractional distillation or preparative chromatography.

Safety Information

A specific Safety Data Sheet (SDS) for **2-Chlorobutan-1-ol** (CAS: 26106-95-6) is not readily available from major suppliers. However, based on the safety information for structurally similar compounds such as other chlorobutanol isomers and chlorobutane, the following hazards should be considered. It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Potential Hazards (based on related compounds):

- Flammability: May be flammable.
- Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
- Irritation: May cause skin, eye, and respiratory tract irritation.

Recommended Handling Precautions:

- Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Use in a well-ventilated area, preferably a chemical fume hood.
- Avoid contact with skin, eyes, and clothing.
- Keep away from heat, sparks, and open flames.
- Store in a tightly sealed container in a cool, dry place.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment or a formal Safety Data Sheet. Always consult the latest safety information from the supplier before handling this chemical.

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- To cite this document: BenchChem. [Commercial availability and suppliers of 2-Chlorobutan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2956455#commercial-availability-and-suppliers-of-2-chlorobutan-1-ol]

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